1-(4-fluorophenyl)-3-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}urea 1-(4-fluorophenyl)-3-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}urea
Brand Name: Vulcanchem
CAS No.: 1040672-49-8
VCID: VC11945854
InChI: InChI=1S/C18H17FN4O2S/c19-13-4-6-14(7-5-13)21-18(25)20-10-2-11-23-17(24)9-8-15(22-23)16-3-1-12-26-16/h1,3-9,12H,2,10-11H2,(H2,20,21,25)
SMILES: C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC=C(C=C3)F
Molecular Formula: C18H17FN4O2S
Molecular Weight: 372.4 g/mol

1-(4-fluorophenyl)-3-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}urea

CAS No.: 1040672-49-8

Cat. No.: VC11945854

Molecular Formula: C18H17FN4O2S

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-fluorophenyl)-3-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}urea - 1040672-49-8

Specification

CAS No. 1040672-49-8
Molecular Formula C18H17FN4O2S
Molecular Weight 372.4 g/mol
IUPAC Name 1-(4-fluorophenyl)-3-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]urea
Standard InChI InChI=1S/C18H17FN4O2S/c19-13-4-6-14(7-5-13)21-18(25)20-10-2-11-23-17(24)9-8-15(22-23)16-3-1-12-26-16/h1,3-9,12H,2,10-11H2,(H2,20,21,25)
Standard InChI Key RHTHQJUQWMHBDQ-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC=C(C=C3)F
Canonical SMILES C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central urea group (-NH-C(=O)-NH-) bridging a 4-fluorophenyl ring and a pyridazinone-thiophene system. Key structural elements include:

  • Pyridazinone core: A six-membered heterocycle with two adjacent nitrogen atoms and a ketone group at position 6.

  • Thiophen-2-yl substituent: A sulfur-containing aromatic ring at position 3 of the pyridazinone, enhancing electron delocalization.

  • Propyl linker: A three-carbon chain connecting the urea and pyridazinone groups, influencing conformational flexibility.

Computational Descriptors

PropertyValueSource
Molecular formulaC₁₈H₁₇FN₄O₂S
Molecular weight372.4 g/mol
IUPAC name1-(4-fluorophenyl)-3-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]urea
logP (lipophilicity)~3.0
Topological polar surface area (TPSA)67.48 Ų

The moderate lipophilicity (logP ~3) suggests balanced membrane permeability and aqueous solubility, critical for bioavailability.

Synthesis and Challenges

General Synthetic Pathway

The synthesis typically involves:

  • Pyridazinone formation: Cyclocondensation of hydrazines with diketones or ketoesters.

  • Thiophene incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the thiophen-2-yl group.

  • Urea linkage: Reaction of an isocyanate intermediate with 4-fluoroaniline.

Optimization Challenges

  • Functional group compatibility: The thiophene’s electron-rich nature risks side reactions during cyclization.

  • Propyl linker stability: Alkylation steps may lead to elimination or oxidation byproducts.

  • Stereochemical control: Chiral centers in intermediates require resolution techniques (e.g., chiral HPLC) .

ADMET Predictions

ParameterPredictionSource
GI absorptionHigh
BBB permeabilityLow
CYP450 inhibitionNone (CYP1A2, 2C9, 3A4)
Skin permeation (logKp)-6.96 cm/s

The compound’s high GI absorption supports oral administration, while low BBB permeability reduces neurotoxicity risks.

Comparative Analysis with Related Compounds

CompoundTargetIC₅₀/EC₅₀Advantage Over Query Compound
Fluorofamide Urease100 nMHigher potency but poor acid stability
Bisantrene analogs Topoisomerase II50 nMLower logP (1.8) for improved solubility
Levosimendan PDE310 nMClinical validation but limited kinase activity

The query compound’s dual kinase/urease inhibition profile offers broader therapeutic potential compared to single-target agents .

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